
Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride, also known as PCP, is a synthetic dissociative drug that was first synthesized in the 1920s. It is a white crystalline powder that is soluble in water and has a bitter taste. PCP has been used for various purposes, including as an anesthetic and as a recreational drug. However, due to its potential for abuse and adverse effects, it is now classified as a Schedule II controlled substance in the United States.
Mecanismo De Acción
Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride works by blocking the NMDA receptor, which is involved in the transmission of signals between neurons in the brain. This results in a disruption of normal brain function and can lead to dissociative effects such as hallucinations, delusions, and a feeling of detachment from reality.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause respiratory depression and hypothermia. This compound has also been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its psychoactive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride has several advantages for use in lab experiments, including its ability to produce dissociative effects similar to those of ketamine. However, it also has several limitations, including its potential for abuse and adverse effects, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride, including further studies on its mechanism of action and its effects on memory and learning. Additionally, research could be conducted on the potential therapeutic uses of this compound, such as in the treatment of depression or other mental health conditions. Finally, research could be conducted on the development of new drugs that target the NMDA receptor, which may have potential therapeutic benefits without the adverse effects associated with this compound.
Métodos De Síntesis
Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride can be synthesized through a variety of methods, including the reaction of p-chlorobenzoyl chloride with alpha-(1-pyrrolidinylmethyl)benzyl alcohol in the presence of a base such as sodium carbonate. The resulting product is then treated with hydrochloric acid to form this compound hydrochloride.
Aplicaciones Científicas De Investigación
Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride has been used in scientific research for its dissociative effects on the brain. It has been used to study the effects of N-methyl-D-aspartate (NMDA) receptor antagonists on the brain and has been shown to produce effects similar to those of ketamine, another NMDA receptor antagonist. This compound has also been used to study the effects of dissociative drugs on memory and learning.
Propiedades
| 109936-63-2 | |
Fórmula molecular |
C19H21Cl2NO2 |
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
(1-phenyl-2-pyrrolidin-1-ylethyl) 4-chlorobenzoate;hydrochloride |
InChI |
InChI=1S/C19H20ClNO2.ClH/c20-17-10-8-16(9-11-17)19(22)23-18(14-21-12-4-5-13-21)15-6-2-1-3-7-15;/h1-3,6-11,18H,4-5,12-14H2;1H |
Clave InChI |
USSYCHULKAPNCA-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)Cl.Cl |
SMILES canónico |
C1CCN(C1)CC(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)Cl.Cl |
Sinónimos |
(1-phenyl-2-pyrrolidin-1-yl-ethyl) 4-chlorobenzoate hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B9288.png)
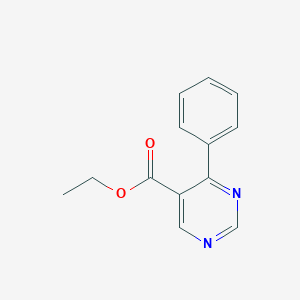
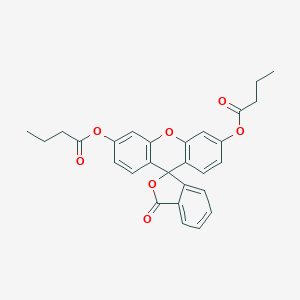

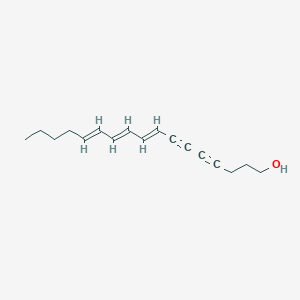
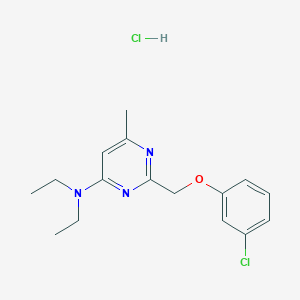
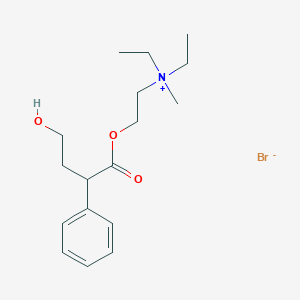
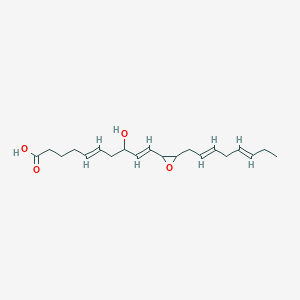

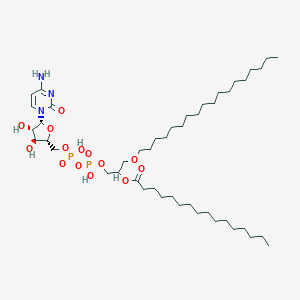


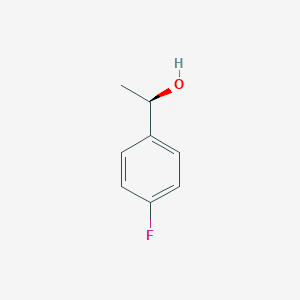
![(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol](/img/structure/B9323.png)
